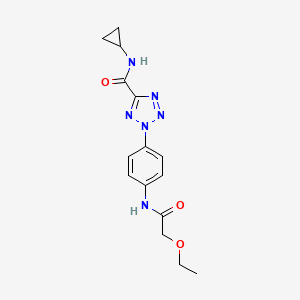

N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide

描述

属性

IUPAC Name |

N-cyclopropyl-2-[4-[(2-ethoxyacetyl)amino]phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O3/c1-2-24-9-13(22)16-10-5-7-12(8-6-10)21-19-14(18-20-21)15(23)17-11-3-4-11/h5-8,11H,2-4,9H2,1H3,(H,16,22)(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORGGJFHPYPALY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the cyclopropyl group: This step may involve the reaction of a suitable cyclopropyl halide with an intermediate compound.

Attachment of the ethoxyacetamido group: This can be done through an amide coupling reaction using ethoxyacetic acid and an appropriate amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide and analogous compounds:

Key Observations :

Core Heterocycle :

- Tetrazole-based compounds (e.g., the target molecule) are favored for their metabolic stability and hydrogen-bonding capabilities, whereas thiazole or isoxazole derivatives (e.g., ) often prioritize target-specific interactions (e.g., kinase or bacterial enzyme inhibition).

- The tetrazole ring’s acidity (pKa ~4.9) contrasts with thiazole (pKa ~2.4) or isoxazole (pKa ~1.3), influencing bioavailability and ionization under physiological conditions .

Substituent Effects :

- The ethoxyacetamido group in the target compound may enhance solubility compared to halogenated substituents (e.g., chloro groups in ), though this could reduce membrane permeability.

- Cyclopropyl substituents (as in the target) are less common in analogs like or , which typically employ bulkier aromatic or peptide-like side chains for target engagement.

Biological Activity: While the target compound lacks publicly disclosed biological data, structurally related thiazole carboxamides show IC50 values in the nanomolar range for kinase targets (e.g., EGFR inhibition). Isoxazole derivatives exhibit MIC values of 0.5–2 µg/mL against Gram-positive bacteria.

Research Findings and Limitations

- Synthesis: The target compound’s synthesis likely follows amide coupling strategies similar to those in , where carboxamide intermediates are generated via hydrolysis and amine coupling.

- Pharmacological Gaps : Unlike its analogs (e.g., ), the absence of peer-reviewed studies on the target compound limits mechanistic or efficacy comparisons.

常见问题

Q. What are the critical steps in synthesizing N-cyclopropyl-2-(4-(2-ethoxyacetamido)phenyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential coupling of the tetrazole-carboxamide core with functionalized aromatic and cyclopropyl groups. Key steps include:

- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the ethoxyacetamido group to the phenyl ring .

- Tetrazole Formation : Cyclize precursor nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) .

- Cyclopropane Introduction : Employ Ullmann coupling or nucleophilic substitution with cyclopropylamine .

Optimization : - Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

- Temperature Control : Maintain 60–80°C for amidation to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for cyclopropyl (δ 0.5–1.5 ppm), tetrazole (δ 8.5–9.5 ppm), and ethoxyacetamido (δ 3.5–4.5 ppm) groups .

- Infrared Spectroscopy (IR) : Confirm amide (1650–1700 cm⁻¹) and tetrazole (1450–1500 cm⁻¹) bonds .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₉N₅O₃: 330.1567) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the biological target interactions of this compound?

- Methodological Answer :

Target Selection : Prioritize receptors like mGlu4 (metabotropic glutamate receptor 4) based on structural analogs .

Ligand Preparation : Optimize the compound’s 3D structure (e.g., energy minimization with Gaussian 09).

Grid Generation : Define binding pockets using crystallographic data (PDB ID: 4X7M for mGlu4) .

Scoring : Analyze binding affinity (ΔG) and hydrogen-bond interactions (e.g., tetrazole with Arg78 residue) .

- Validation : Compare docking results with experimental IC₅₀ values from enzymatic assays .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

Twinned Data Handling : Use HKLF5 format in SHELXL for twin refinement .

Disorder Modeling : Split positions for flexible groups (e.g., cyclopropyl) with PART instructions .

Validation : Cross-check R-factors (R₁ < 0.05) and electron density maps (e.g., omit maps in Olex2) .

- Contradiction Resolution : Compare multiple datasets and apply Bayesian statistics for occupancy refinement .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer :

- Library Design : Synthesize analogs with variations in:

- Cyclopropyl Substituents : Replace with bicyclic groups to enhance lipophilicity .

- Ethoxyacetamido Chain : Modify to sulfonamides for improved solubility .

- Assays :

- In Vitro : Measure IC₅₀ against target enzymes (e.g., COX-2) via fluorometric assays .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity .

- Data Analysis : Apply multivariate regression to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。